molecular formula C22H23N3O2S B2659909 1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone CAS No. 897476-42-5

1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

Cat. No.: B2659909
CAS No.: 897476-42-5
M. Wt: 393.51
InChI Key: CRSNNHSLXJERLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzothiazole-Piperazine Hybrids

The integration of benzothiazole and piperazine motifs into hybrid pharmacophores represents a pivotal advancement in medicinal chemistry. Benzothiazole derivatives gained prominence in the late 20th century due to their neuroprotective properties, exemplified by riluzole (used in amyotrophic lateral sclerosis) and thioflavin-T (an amyloid-binding dye). Piperazine, a flexible six-membered ring with two nitrogen atoms, emerged as a critical scaffold for central nervous system (CNS) drug discovery, contributing to ligands with enhanced blood-brain barrier permeability and amyloid-targeting capabilities.

The fusion of these pharmacophores began in earnest in the 2010s, driven by the need for multitarget-directed ligands (MTDLs) to address complex neurodegenerative diseases like Alzheimer’s. Early work by Gürdal Hakgör et al. (2017) demonstrated the synthesis of benzothiazole-piperazine derivatives with acetylcholinesterase (AChE) inhibitory activity. Subsequent studies, such as those by Kumar et al. (2020), optimized these hybrids for dual AChE inhibition and β-amyloid (Aβ) disaggregation, leveraging molecular docking and dynamic simulations to refine binding interactions. By 2024, compounds like the benzothiazole-piperazine hybrid reported in PubMed showed efficacy in vivo, reversing scopolamine-induced cognitive deficits in mice.

Pharmacophoric Significance of the 4-Ethylbenzo[d]thiazole-Piperazine Scaffold

The 4-ethylbenzo[d]thiazole-piperazine scaffold combines three critical pharmacophoric elements:

  • Benzothiazole Core : The benzo[d]thiazole moiety confers planar aromaticity, enabling π-π stacking with amyloid fibrils and hydrophobic interactions with AChE’s peripheral anionic site (PAS). The ethyl group at position 4 enhances lipophilicity, improving blood-brain barrier penetration while maintaining steric compatibility with target binding pockets.
  • Piperazine Ring : Piperazine’s dual nitrogen atoms facilitate hydrogen bonding with AChE’s catalytic anionic site (CAS). Its conformational flexibility allows adaptive binding to both CAS and PAS, a feature critical for mixed-type AChE inhibition.
  • Carbonyl Linker : The carbonyl group between the benzothiazole-piperazine unit and the acetophenone moiety serves as a hydrogen bond acceptor, stabilizing interactions with residues like Tyr337 in AChE.

This scaffold’s multitarget capability is evidenced by binding free energies of -18.64 ± 0.16 kcal/mol (AChE) and -16.10 ± 0.18 kcal/mol (Aβ1-42) in molecular dynamics simulations.

Rationale for Integration of Acetophenone Moiety

The acetophenone moiety (1-(4-substituted phenyl)ethanone) enhances the hybrid’s pharmacokinetic and pharmacodynamic profile through:

  • Hydrogen Bonding : The ketone oxygen forms hydrogen bonds with AChE’s Gly120 and Gly121, augmenting binding affinity.
  • Metabolic Stability : Acetophenone derivatives resist oxidative metabolism in the liver, extending plasma half-life compared to simpler aryl ketones.
  • Synthetic Versatility : The para-substituted acetophenone group enables facile derivatization, as demonstrated in propargylation reactions (e.g., synthesis of 1-(4-(prop-2-yn-1-yloxy)phenyl)ethanone).

Table 1: Key Structural Features and Their Roles in 1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

Structural Element Role in Bioactivity Reference
4-Ethylbenzo[d]thiazole Enhances hydrophobic interactions with AChE PAS; reduces Aβ aggregation propensity
Piperazine ring Facilitates CAS binding via hydrogen bonding; confers conformational flexibility
Carbonyl linker Stabilizes interactions with AChE’s catalytic triad
Acetophenone moiety Improves metabolic stability and hydrogen bonding capacity

Properties

IUPAC Name

1-[4-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-3-16-5-4-6-19-20(16)23-22(28-19)25-13-11-24(12-14-25)21(27)18-9-7-17(8-10-18)15(2)26/h4-10H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSNNHSLXJERLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include thioamides, halogenated benzenes, and various catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone, a compound with notable structural complexity, has been the subject of various research studies due to its potential applications in medicinal chemistry and pharmacology. This article delves into its scientific research applications, supported by comprehensive data and case studies.

Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including prostate and cervical cancers .

Autotaxin Inhibition

Studies have highlighted the role of piperazine derivatives as autotaxin inhibitors. Autotaxin is implicated in cancer metastasis and inflammatory diseases. Compounds similar to this compound have demonstrated effectiveness in modulating autotaxin activity, thereby presenting a therapeutic avenue for conditions linked to this enzyme .

G Protein-Coupled Receptor Modulation

Another area of interest is the modulation of G protein-coupled receptors (GPCRs). Research has shown that piperazine derivatives can act as biased ligands for dopamine receptors, providing insights into their potential use in treating neurological disorders . The specific interactions of this compound with GPCRs warrant further investigation to elucidate its pharmacological profile.

Study on Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of piperazine derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Pharmacological Evaluation

In another study focusing on the pharmacological evaluation of GPCR modulators, researchers synthesized several derivatives based on the core structure of this compound. The findings suggested that modifications to the phenyl ring significantly affected receptor affinity and selectivity, paving the way for designing more potent therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • 1-(4-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone (): Structural difference: Chloro and methyl substituents at the 7- and 4-positions of the benzothiazole ring. Impact: Increased steric bulk and electron-withdrawing effects may alter binding affinity to biological targets compared to the ethyl-substituted analogue.
  • 1-(4-(Benzo[d]thiazol-2-yl)phenyl)ethanone (): Structural difference: Lacks the piperazine-carbonyl bridge. Impact: Simplified structure reduces molecular weight but may diminish receptor-binding specificity.

Modifications to the Piperazine-Carbonyl Linker

  • 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone (): Structural difference: Replaces the benzothiazole-piperazine group with a diphenylmethyl-imidazole system. Impact: Exhibits broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL), suggesting that the imidazole moiety enhances antimicrobial potency compared to benzothiazole derivatives .
  • 2-(4-Chlorophenoxy)-1-[4-(phenylmethyl)-1-piperazinyl]ethanone (): Structural difference: Chlorophenoxy group replaces the benzothiazole-ethanone system. Impact: Likely targets adrenergic or serotonin receptors due to the phenoxy-piperazine motif, differing from the benzothiazole-based compounds’ enzyme inhibition roles .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Piperazine-carbonyl linkages are prone to hydrolysis, whereas benzothiazole rings resist oxidative degradation, suggesting mixed metabolic pathways .

Biological Activity

The compound 1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone represents a class of piperazine derivatives that have been explored for their potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects. This article provides a detailed examination of its biological activity, synthesis, and evaluation based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O2S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes:

  • A piperazine ring
  • An ethylbenzo[d]thiazole moiety
  • A carbonyl group attached to a phenyl ring

1. Neuropharmacological Effects

Recent studies have highlighted the potential of piperazine derivatives as D2 dopamine receptor modulators. The compound has been evaluated for its agonistic properties towards these receptors, which are implicated in various neurological disorders.

  • Dopamine Receptor Interaction : The compound has shown promising results in assays measuring cAMP accumulation and β-arrestin recruitment , indicating its role as a partial agonist at the D2 receptor. In particular, it exhibited an EC50 value of approximately 1.9 nM , demonstrating significant potency in inhibiting isoproterenol-stimulated cAMP production .

2. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been investigated. Research indicates that derivatives containing benzothiazole and piperazine cores can inhibit key inflammatory pathways.

  • Mechanism of Action : The compound was assessed for its ability to inhibit inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB) pathways. Several related compounds demonstrated IC50 values below 3 μM , with some exhibiting values lower than 1 μM , suggesting strong anti-inflammatory properties .

3. Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that many derivatives of this compound are non-toxic to mammalian cell lines at concentrations up to 25 μg/mL . This suggests a favorable safety profile for further development .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various piperazine derivatives, including our compound of interest, highlighted the importance of structural modifications in enhancing biological activity. The synthesis involved N-alkylation processes followed by coupling with benzothiazolone derivatives, leading to compounds with varied lengths of carbon chains between functional groups .

Case Study 2: In Vivo Studies

In vivo studies demonstrated that certain analogs derived from the core structure exhibited significant analgesic effects in animal models. These findings support the hypothesis that modifications to the piperazine core can enhance both analgesic and anti-inflammatory activities .

Data Summary

Compound NameActivity TypeIC50 (μM)EC50 (nM)Notes
Compound 1D2R Agonist-1.9Partial agonist
Compound 2Anti-inflammatory<1-Inhibits iNOS and NF-κB
Compound 3Cytotoxicity>25-Non-toxic to mammalian cells

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling of piperazine and benzothiazole moieties : Amide bond formation between the piperazine ring and the benzo[d]thiazole carbonyl group using coupling agents like EDCI/HOBt .
  • Optimization of reaction conditions : Temperature (e.g., 60–80°C), solvent polarity (DMF or THF), and catalysts (e.g., triethylamine) are critical for yield improvement. For example, refluxing in anhydrous DMF under nitrogen enhances coupling efficiency .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from methanol ensures high purity .

Basic: How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structural integrity of this compound?

Answer:
Key NMR markers include:

  • ¹H-NMR : Signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and piperazine protons (δ 2.5–3.5 ppm, multiplet). The aromatic protons of the benzothiazole and phenyl groups appear as distinct multiplets at δ 7.0–8.5 ppm .
  • ¹³C-NMR : Carbonyl resonances (δ ~170 ppm for the ethanone, δ ~165 ppm for the amide) and benzothiazole carbons (δ 120–160 ppm) confirm connectivity .
  • 2D NMR (HSQC, HMBC) : Validates spatial correlations between protons and carbons, such as the linkage between the piperazine nitrogen and the benzothiazole ring .

Basic: What in vitro models are suitable for preliminary evaluation of its antimicrobial activity?

Answer:

  • Agar dilution assays : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Assess bactericidal/fungicidal effects over 24 hours at 2× MIC .
  • Biofilm inhibition : Crystal violet staining quantifies biofilm disruption in Candida albicans .

Advanced: How can structural modifications to the benzothiazole or piperazine moieties enhance receptor binding affinity or reduce off-target effects?

Answer:

  • Piperazine substitution : Introducing electron-withdrawing groups (e.g., chloro) at the 4-position of the benzothiazole increases α1-adrenergic receptor affinity by 3-fold, as shown in radioligand displacement assays (Ki ≤ 50 nM) .
  • Ethyl group optimization : Replacing the ethyl group with bulkier substituents (e.g., isopropyl) reduces hepatic CYP3A4 metabolism, improving pharmacokinetic stability in murine models .
  • SAR studies : Computational docking (e.g., AutoDock Vina) identifies steric clashes with off-target kinases, guiding selective modifications .

Advanced: How should researchers resolve contradictions in reported receptor binding affinities across studies?

Answer:

  • Standardize assay conditions : Use identical radioligands (e.g., [³H]-prazosin for α1-receptors) and membrane preparations from the same tissue source (e.g., rat cortex) .
  • Control for allosteric modulation : Pre-incubate with GTPγS to eliminate G-protein coupling artifacts .
  • Meta-analysis : Apply Bayesian statistics to harmonize Ki values from disparate studies, accounting for variances in receptor density and ligand purity .

Advanced: What in vivo models are appropriate for evaluating its antitumor potential, and how can pharmacokinetic challenges be addressed?

Answer:

  • Xenograft models : Subcutaneous implantation of HT-29 (colon cancer) or MCF-7 (breast cancer) cells in nude mice, with daily oral dosing (10–50 mg/kg) .
  • Bioavailability enhancement : Nanoformulation (e.g., PEGylated liposomes) improves solubility and reduces first-pass metabolism, as shown in AUC0–24 increases of 2.5× .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal clearance weekly to adjust dosing regimens .

Advanced: What analytical techniques beyond NMR and MS are critical for assessing purity and stability?

Answer:

  • High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formula (e.g., C₂₃H₂₅N₃O₂S) and detect trace impurities (<0.1%) .
  • HPLC-PDA : Uses a C18 column (gradient: 10–90% acetonitrile/water) to quantify degradation products under accelerated stability conditions (40°C/75% RH) .
  • DSC/TGA : Identifies polymorphic transitions and hygroscopicity risks by monitoring thermal events (e.g., melting point ~215°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.